3-amino-1H-indazole-4-carboxylic acid
Overview
Description
“3-amino-1H-indazole-4-carboxylic acid” is a compound with the CAS Number 1378774-23-2 and a linear formula of C8H7N3O2 . It has a molecular weight of 177.16 . It is a purple solid and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . Another synthesis method involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine .
Molecular Structure Analysis
The InChI code for “3-amino-1H-indazole-4-carboxylic acid” is 1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) and the InChI key is YYTKSZWPLVNZPP-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Physical And Chemical Properties Analysis
“3-amino-1H-indazole-4-carboxylic acid” is a purple solid with a molecular weight of 177.16 . It should be stored at 0-8°C .
Scientific Research Applications
Synthesis of Indazoles
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Antitumor Activity
- Field : Medicinal Chemistry
- Application : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .
- Methods : The compounds were evaluated against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-amino-1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKSZWPLVNZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1H-indazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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